N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide
Description
N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a complex substitution pattern. The N-aryl group is substituted with a benzoyl moiety at the 2-position and a methyl group at the 4-position, while the para position of the benzamide core bears an indolin-1-ylsulfonyl group. The indoline sulfonyl group introduces a heterocyclic amine system, which may enhance hydrogen-bonding or π-stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c1-20-11-16-26(25(19-20)28(32)22-8-3-2-4-9-22)30-29(33)23-12-14-24(15-13-23)36(34,35)31-18-17-21-7-5-6-10-27(21)31/h2-16,19H,17-18H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCIOVBOJBGOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research and anti-inflammatory studies. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O3S. The compound features a benzamide core with various functional groups, including a benzoyl group and an indolin-1-ylsulfonyl moiety. This unique structure suggests diverse chemical reactivity and potential interactions within biological systems.
Biological Activity Overview
This compound has been studied for its biological activities, particularly in the following areas:
- Anticancer Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines. The presence of the indole moiety is often associated with anticancer properties.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory activities, making this compound a candidate for further exploration in inflammatory disease models.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts with specific biological targets.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N'-(indolin-1-yl)sulfonamide | Similar sulfonamide structure | Anti-inflammatory |
| 5-Methylindole derivatives | Indole core with varied substitutions | Anticancer, antimicrobial |
| Benzamides with indole substitutions | Benzamide core | Anticancer, analgesic |
This compound's unique combination of an indole moiety and a sulfonamide group may enhance its specificity and biological activity compared to these related compounds.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic tools like SHELX and ORTEP-3 were critical in determining the structural parameters of compounds like I and 4MNB . These programs enable precise measurement of bond lengths and angles, essential for SAR studies. However, the absence of crystallographic data for the target compound limits direct structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
